molecular formula C20H25N7OS B3771395 N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B3771395
M. Wt: 411.5 g/mol
InChI Key: KAAQKURBCVMNDC-UHFFFAOYSA-N
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Description

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7OS/c1-13-25-27-12-14(22-20(27)29-13)8-9-21-18(28)17-15-6-2-3-7-16(15)23-19(24-17)26-10-4-5-11-26/h12H,2-11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQKURBCVMNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCNC(=O)C3=NC(=NC4=C3CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 2-methylimidazo[2,1-b][1,3,4]thiadiazole: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the quinazoline ring: This can be achieved through a series of condensation reactions involving anthranilic acid derivatives.

    Coupling of the heterocycles: The final step involves the coupling of the prepared heterocycles using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[2,1-b][1,3,4]thiadiazole: Shares the imidazo-thiadiazole core structure.

    Quinazoline derivatives: Compounds with similar quinazoline rings but different substituents.

Uniqueness

N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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